molecular formula C11H13ClO3 B1612030 5-Chloro-2-isopropoxy-3-methoxybenzaldehyde CAS No. 827593-20-4

5-Chloro-2-isopropoxy-3-methoxybenzaldehyde

Cat. No.: B1612030
CAS No.: 827593-20-4
M. Wt: 228.67 g/mol
InChI Key: ZWOOAUXTBHPQPI-UHFFFAOYSA-N
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Description

5-Chloro-2-isopropoxy-3-methoxybenzaldehyde is a chemical compound with the molecular formula C11H13ClO3 and a molecular weight of 228.68 g/mol . It is a benzaldehyde derivative, characterized by the presence of chloro, isopropoxy, and methoxy substituents on the benzene ring. This compound is used in various scientific research applications due to its unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-Chloro-2-isopropoxy-3-methoxybenzaldehyde typically involves the reaction of 5-chloro-2-hydroxy-3-methoxybenzaldehyde with isopropyl bromide in the presence of a base such as potassium carbonate. The reaction is carried out in an organic solvent like acetone or dimethylformamide (DMF) under reflux conditions .

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. the general approach would involve scaling up the laboratory synthesis procedures, optimizing reaction conditions, and ensuring purity and yield through various purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

5-Chloro-2-isopropoxy-3-methoxybenzaldehyde can undergo several types of chemical reactions, including:

    Oxidation: The aldehyde group can be oxidized to form the corresponding carboxylic acid.

    Reduction: The aldehyde group can be reduced to form the corresponding alcohol.

    Substitution: The chloro substituent can be replaced by other nucleophiles through nucleophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3) in acidic conditions.

    Reduction: Common reducing agents include sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4).

    Substitution: Nucleophiles such as amines, thiols, and alkoxides can be used in the presence of a base like sodium hydroxide (NaOH) or potassium tert-butoxide (KOtBu).

Major Products Formed

    Oxidation: 5-Chloro-2-isopropoxy-3-methoxybenzoic acid.

    Reduction: 5-Chloro-2-isopropoxy-3-methoxybenzyl alcohol.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

5-Chloro-2-isopropoxy-3-methoxybenzaldehyde is used in various scientific research applications, including:

Mechanism of Action

The mechanism of action of 5-Chloro-2-isopropoxy-3-methoxybenzaldehyde depends on the specific reactions it undergoes. For example, in oxidation reactions, the aldehyde group is converted to a carboxylic acid through the transfer of electrons to the oxidizing agent. In reduction reactions, the aldehyde group is converted to an alcohol through the addition of hydrogen atoms from the reducing agent. The molecular targets and pathways involved would vary based on the specific application and reaction conditions.

Comparison with Similar Compounds

Similar Compounds

    5-Chloro-2-methoxybenzaldehyde: Lacks the isopropoxy group, making it less sterically hindered.

    2-Isopropoxy-3-methoxybenzaldehyde: Lacks the chloro substituent, affecting its reactivity in substitution reactions.

    3-Methoxybenzaldehyde: Lacks both the chloro and isopropoxy groups, making it more reactive in certain reactions.

Uniqueness

5-Chloro-2-isopropoxy-3-methoxybenzaldehyde is unique due to the combination of chloro, isopropoxy, and methoxy substituents on the benzene ring. This combination of substituents imparts distinct chemical properties, such as increased steric hindrance and altered electronic effects, which can influence its reactivity and applications in various fields.

Properties

IUPAC Name

5-chloro-3-methoxy-2-propan-2-yloxybenzaldehyde
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H13ClO3/c1-7(2)15-11-8(6-13)4-9(12)5-10(11)14-3/h4-7H,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZWOOAUXTBHPQPI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)OC1=C(C=C(C=C1OC)Cl)C=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H13ClO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50598861
Record name 5-Chloro-3-methoxy-2-[(propan-2-yl)oxy]benzaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50598861
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

228.67 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

827593-20-4
Record name 5-Chloro-3-methoxy-2-[(propan-2-yl)oxy]benzaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50598861
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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